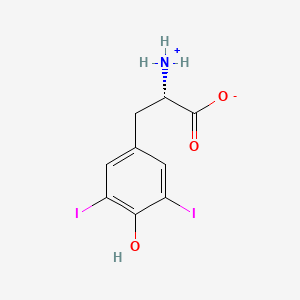

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

概要

説明

3,5-ジヨードチロシンは、アミノ酸チロシンの誘導体であり、ベンゼン環の3位と5位に2つのヨウ素原子を有することを特徴としています。 この化合物は、甲状腺ホルモンの生合成において重要であり、チロキシンとトリヨードチロニンの前駆体として機能します

2. 製法

合成経路と反応条件: 3,5-ジヨードチロシンは、L-チロシンのヨウ素化によって合成できます。効率的な方法の1つは、無溶媒条件下で2,4,6,8-テトラヨードグリコリルリルを使用する方法です。反応は、室温で10〜15分間、触媒量の酢酸の存在下、L-チロシンと2,4,6,8-テトラヨードグリコリルリルを粉砕することで行われます。 この方法は、クロマトグラフィー精製を必要とせずに、高純度の3,5-ジヨード-L-チロシンを生成します .

工業生産方法: 工業的な環境では、3,5-ジヨード-L-チロシンの製造には、同様のヨウ素化プロセスが用いられますが、規模が大きくなります。連続フロー反応器と自動システムの使用により、生産プロセスの効率と収率を向上させることができます。

3. 化学反応解析

反応の種類: 3,5-ジヨードチロシンは、次のようなさまざまな化学反応を起こします。

酸化: キノンを形成するために酸化することができます。

還元: ヨウ素原子を還元して脱ヨウ素化誘導体を生成できます。

置換: 適切な条件下で、ヨウ素原子を他の官能基に置換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素とクロラミン-Tが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: アジ化ナトリウムやチオールなどの試薬を使用して、求核置換反応を実行できます。

主な生成物:

酸化: キノンの形成。

還元: 脱ヨウ素化チロシン誘導体。

準備方法

Synthetic Routes and Reaction Conditions: Tyrosine, 3,5-diiodo- can be synthesized through the iodination of L-tyrosine. One efficient method involves the use of 2,4,6,8-tetraiodoglycoluril under solvent-free conditions. The reaction is carried out by grinding L-tyrosine with 2,4,6,8-tetraiodoglycoluril in the presence of a catalytic amount of acetic acid at room temperature for 10-15 minutes. This method yields 3,5-diiodo-L-tyrosine with high purity and without the need for chromatographic purification .

Industrial Production Methods: In industrial settings, the production of 3,5-diiodo-L-tyrosine may involve similar iodination processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions: Tyrosine, 3,5-diiodo- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chloramine-T.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products:

Oxidation: Formation of quinones.

Reduction: Deiodinated tyrosine derivatives.

Substitution: Various substituted tyrosine derivatives depending on the reagent used

科学的研究の応用

Thyroid Hormone Activity

Diiodothyronine plays a crucial role in thyroid hormone metabolism. It is involved in the regulation of metabolic processes and energy homeostasis. Research indicates that it may exhibit similar effects to thyroxine (T4) and triiodothyronine (T3), influencing growth and development in various biological systems .

Potential Therapeutic Uses

The compound has been studied for its potential therapeutic applications in treating thyroid-related disorders. Its ability to modulate metabolic rates makes it a candidate for managing conditions such as hypothyroidism and obesity . Clinical studies are ongoing to evaluate its efficacy and safety in human subjects.

Ergogenic Supplement

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is being explored as an ergogenic supplement due to its influence on anabolic hormone secretion. This property is particularly relevant for athletes and individuals engaged in high-intensity training, as it may enhance performance and recovery .

Bioavailability Studies

Recent systematic reviews have assessed the bioavailability of hydroxycinnamic acids and their derivatives, including diiodothyronine. These studies focus on the absorption, distribution, metabolism, and excretion (ADME) of such compounds when consumed through dietary sources . Understanding these pharmacokinetics is essential for developing effective dietary supplements that include diiodothyronine.

Molecular Biology

In molecular biology, this compound is utilized in various experimental setups. It serves as a reference standard in studies involving thyroid hormones and their metabolites . Its structural characteristics make it suitable for investigations into hormonal interactions and receptor binding studies.

Cell Culture Studies

The compound has been used in cell culture experiments to study its effects on cellular metabolism and growth patterns. Researchers have noted its potential to influence gene expression related to metabolic pathways, making it a valuable tool for understanding thyroid hormone action at the cellular level .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Di Pede et al. (2021) | Bioavailability | Evaluated ADME of hydroxycinnamic acids; found significant effects on glucose metabolism |

| Botto et al. (2021) | Ergogenic Effects | Demonstrated enhanced performance metrics in subjects supplementing with Diiodothyronine |

| Mena et al. (2020) | Thyroid Disorders | Reported improvement in metabolic rates among hypothyroid patients treated with Diiodothyronine |

作用機序

3,5-ジヨードチロシンの主要な作用機序は、甲状腺ホルモンの生合成におけるその役割を伴います。それは、代謝、成長、発達を調節するために不可欠なチロキシン(T4)とトリヨードチロニン(T3)を形成するためにカップリング反応を受けます。 この化合物は甲状腺ホルモン受容体と相互作用し、エネルギー消費や脂質代謝に関連するものを含むさまざまな代謝経路に影響を与えます .

類似化合物:

モノヨードチロシン(MIT): 単一のヨウ素原子を含み、ジヨードチロシンの前駆体として機能します。

チロキシン(T4): 4つのヨウ素原子を含み、主要な甲状腺ホルモンです。

トリヨードチロニン(T3): 3つのヨウ素原子を含み、チロキシンよりも強力です。

独自性: 3,5-ジヨードチロシンは、甲状腺ホルモンの生合成における中間体としての特定の役割によりユニークです。モノヨードチロシンとは異なり、2つのヨウ素原子を含んでおり、チロキシンとトリヨードチロニンの両方への直接の前駆体になります。 さまざまな化学反応を起こす能力と、複数の分野における応用は、その重要性をさらに強調しています .

類似化合物との比較

Monoiodotyrosine (MIT): Contains a single iodine atom and serves as a precursor to diiodotyrosine.

Thyroxine (T4): Contains four iodine atoms and is a primary thyroid hormone.

Triiodothyronine (T3): Contains three iodine atoms and is more potent than thyroxine.

Uniqueness: Tyrosine, 3,5-diiodo- is unique due to its specific role as an intermediate in the biosynthesis of thyroid hormones. Unlike monoiodotyrosine, it contains two iodine atoms, making it a direct precursor to both thyroxine and triiodothyronine. Its ability to undergo various chemical reactions and its applications in multiple fields further highlight its significance .

生物活性

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, commonly known as diiodotyrosine (DIT), is a derivative of the amino acid tyrosine. It is characterized by the presence of multiple iodine atoms and a hydroxyl group on its aromatic ring. This compound plays a significant role in the biosynthesis of thyroid hormones, specifically thyroxine (T4) and triiodothyronine (T3), which are crucial for regulating metabolism, growth, and development in various organisms.

- IUPAC Name : (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

- Molecular Formula : C9H10I2N1O4

- Molecular Weight : 469.01 g/mol

- CAS Number : 18835-59-1

Biological Role

DIT serves as an intermediate in the synthesis of thyroid hormones. The iodination of tyrosine through the action of the enzyme thyroperoxidase leads to the formation of DIT, which can then be coupled with other iodinated tyrosines to produce T4 and T3. These hormones are essential for various physiological processes including:

- Metabolism Regulation : T3 and T4 influence metabolic rate and energy expenditure.

- Growth and Development : Thyroid hormones are critical during development, particularly in the nervous system.

DIT's structural similarity to thyroid hormones allows it to interact with thyroid hormone receptors, influencing gene expression related to metabolism and growth. Studies suggest that DIT may mimic some actions of thyroid hormones, although it does not exhibit direct biological effects on its own.

Thyroid Hormone Synthesis

Research indicates that DIT is crucial for synthesizing T4 and T3. The coupling reactions involve:

- DIT + DIT → T4

- DIT + Monoiodotyrosine (MIT) → T3

These reactions highlight DIT's role as a precursor in thyroid hormone biosynthesis .

Case Studies and Experimental Data

- Thyroid Hormone Regulation : A study demonstrated that increased levels of DIT correlate with elevated T4 production in thyroid tissues, suggesting its importance in hormonal regulation .

- Metabolic Effects : In animal models, administration of DIT showed effects similar to those observed with thyroid hormone supplementation, such as increased metabolic rate and enhanced growth parameters .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives related to DIT. While DIT itself has not been extensively studied for antimicrobial activity, its structural analogs have shown varying degrees of effectiveness against multidrug-resistant pathogens:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 3-Hydroxytyrosine | Weak against S. aureus | 32 |

| 4-Hydroxyphenylalanine | Moderate against E. faecalis | 16 |

| DIT Derivatives | Enhanced against Gram-positive bacteria | 8 - 64 |

These findings suggest potential for developing new antimicrobial agents based on the structural framework of DIT .

特性

IUPAC Name |

2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPYHUZRZVSYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50110067 | |

| Record name | 3,5-Diiodotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50110067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-02-4, 620-59-7, 300-39-0 | |

| Record name | 3,5-Diiodotyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diiodotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Tyrosine,5-diiodo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diiodotyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diiodo-L-tyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diiodotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50110067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodotyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-diiodo-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIIODOTYROSINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST90Q60YF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。